

Foreword: Clarifying the Subject of Inquiry

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Compound of Interest

Compound Name:	4-Nitro-o-phenylenediamine hydrochloride
Cat. No.:	B1588486

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It is imperative to begin this guide by clarifying a significant discrepancy in the initial topic query. The provided CAS number, 53209-19-1, unequivocally corresponds to the chemical compound 4-Nitro-o-phenylenediamine monohydrochloride.^[1] The name also provided in the topic, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," is associated with a different chemical entity and CAS number. Specifically, a structurally related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5), is a well-documented intermediate in the synthesis of the pharmaceutical agent Cilostazol.^{[2][3]} This guide will focus exclusively on the compound correctly identified by CAS number 53209-19-1, providing the in-depth technical analysis requested for researchers, scientists, and drug development professionals.

Introduction to 4-Nitro-o-phenylenediamine Monohydrochloride

4-Nitro-o-phenylenediamine monohydrochloride (CAS: 53209-19-1) is the hydrochloride salt of 4-nitro-1,2-benzenediamine.^[1] It is a highly functionalized aromatic diamine that serves as a versatile and valuable building block in various fields of chemical science. Its structure, featuring two adjacent primary amine groups and a para-nitro group, confers a distinct reactivity profile that is leveraged in organic synthesis, materials science, and analytical chemistry.^[1] This guide will elucidate the physicochemical properties, synthesis, core applications, and key experimental protocols associated with this important chemical intermediate.

Physicochemical and Structural Properties

4-Nitro-o-phenylenediamine monohydrochloride is typically a solid, with its color ranging from very pale yellow to greyish-yellow red.^[4] While it is sparingly soluble in water, it finds better solubility in organic solvents.^{[5][6]} The presence of both nucleophilic amine groups and an electron-withdrawing nitro group on the benzene ring dictates its chemical behavior.

Property	Value	Reference
CAS Number	53209-19-1	[1]
Molecular Formula	C ₆ H ₈ CIN ₃ O ₂	[1]
Molecular Weight	189.60 g/mol	[1]
Synonyms	4-Nitro-1,2-phenylenediamine HCl, 1,2-Diamino-4-nitrobenzene Monohydrochloride	[4]
Appearance	Crystal - Powder (Very pale yellow to Greyish yellow red)	[4]
Melting Point	199-201 °C (for the free base, 4-Nitro-o-phenylenediamine)	[5]
Boiling Point	421 °C (Predicted)	
Solubility	Sparingly soluble in water	[6]
Stability	Stable under proper conditions. Incompatible with strong oxidizing agents, strong acids, and strong reducing agents.	[5] [7]

Synthesis of 4-Nitro-o-phenylenediamine

The most common and industrially relevant synthesis of 4-nitro-o-phenylenediamine involves the selective partial reduction of 2,4-dinitroaniline. This approach is favored because it allows for the targeted reduction of one nitro group while leaving the other intact. Green chemistry

principles have been applied to this process to improve its environmental footprint, focusing on safer solvents and catalyst reusability.[\[1\]](#)

Laboratory-Scale Synthesis Protocol via Partial Reduction

This protocol describes a common method for the synthesis of the free base, 4-nitro-o-phenylenediamine, from 2,4-dinitroaniline. The resulting free base can then be treated with hydrochloric acid to form the monohydrochloride salt.

Objective: To synthesize 4-nitrobenzene-1,2-diamine by selective reduction of 2,4-dinitroaniline.

Materials:

- 2,4-dinitroaniline
- Ethanol (EtOH)
- Palladium on activated charcoal (Pd/C, 10%)
- Hydrazine hydrate (80-85%)
- Celite
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 2,4-dinitroaniline (e.g., 500 mg, 2.7 mmol) in ethanol (5 mL).
- To this solution, carefully add Pd/C (25 mg).
- Add hydrazine hydrate (e.g., 860 mg, 13.7 mmol) to the mixture at room temperature.

- Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Treat the filtrate with a saturated aqueous solution of NaHCO_3 and extract the product with ethyl acetate.
- Combine the organic phases, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient from 20:1 to 2:1) to yield 4-nitrobenzene-1,2-diamine as a brown solid.^[8]

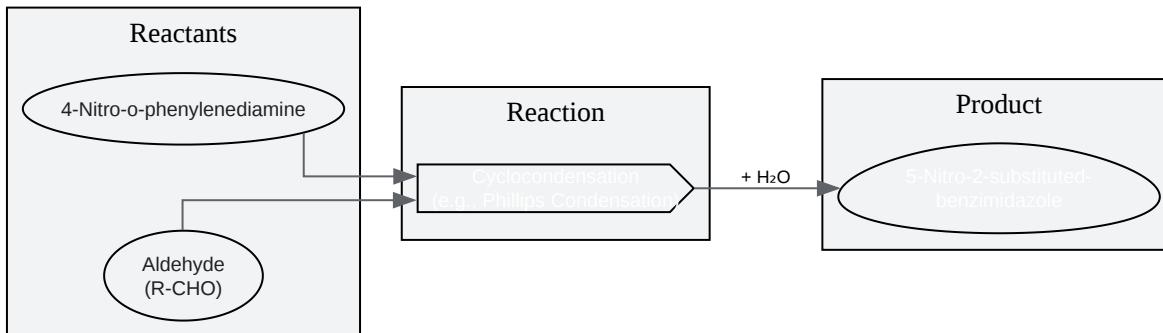
Core Applications and Chemical Reactivity

The utility of 4-nitro-o-phenylenediamine monohydrochloride stems from its ability to undergo a variety of chemical transformations, making it a key intermediate in several domains.

Keystone in Benzimidazole Synthesis

Benzimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceutical chemistry, including as anti-ulcer and anti-tumor agents. 4-Nitro-o-phenylenediamine is a common precursor for synthesizing 5-nitro-substituted benzimidazoles.

The synthesis typically involves the cyclocondensation of the diamine with an aldehyde or carboxylic acid.^[9] The presence of the electron-withdrawing nitro group reduces the nucleophilicity of the adjacent amino groups, which can slow the initial condensation step. However, the reaction is robust and can be driven to high yields, often facilitated by acidic catalysts or microwave irradiation.^[9]



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Caption: General workflow for benzimidazole synthesis.[\[9\]](#)

Objective: To synthesize a 2-substituted benzimidazole derivative via condensation of o-phenylenediamine and an aldehyde using an ammonium chloride catalyst.

Materials:

- o-Phenylenediamine (or 4-Nitro-o-phenylenediamine for the nitro-derivative)
- Anisaldehyde (4-methoxybenzaldehyde)
- Ethanol
- Ammonium chloride (NH₄Cl)

Procedure:

- To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and anisaldehyde (0.125 g, 0.92 mmol) in 4 mL of ethanol, add NH₄Cl (0.15 g, 30 mol%).
- Stir the resulting mixture for 2 hours at 80°C.
- Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
- Pour the reaction mixture into ice-cold water. The product will precipitate.

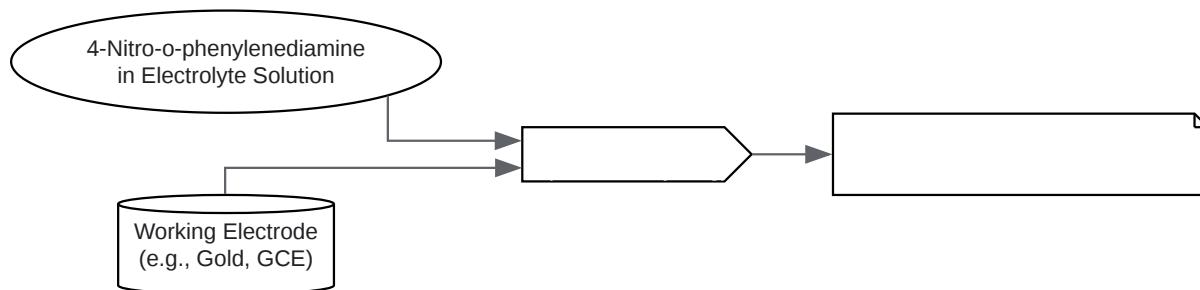
- Filter the contents and wash the solid product with water twice.
- Dry the product and purify by recrystallization from ethanol.

Reactant Aldehyde	Heating Method	Reaction Time	Yield (%)
4-Chlorobenzaldehyde	Conventional	2 h	82
Anisaldehyde	Conventional	2 h	85

Table adapted from data on general o-phenylenediamine reactions, illustrating typical conditions and yields.

Monomer for Electrochromic Polymers

4-Nitro-o-phenylenediamine can be used as a monomer in the synthesis of novel electrochromic copolymers.[\[1\]](#) These polymers can change color in response to an electrical potential, making them suitable for applications in smart windows, sensors, and display technologies. The electropolymerization is typically carried out on a conductive electrode surface, such as gold or glassy carbon, by cycling the electrical potential.[\[10\]](#) The properties of the resulting polymer film, such as its color-changing ability and stability, are influenced by factors like the pH of the polymerization medium and the supporting electrolyte used.[\[10\]](#)



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Caption: Workflow for electropolymerization.[\[10\]](#)

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detection.[\[11\]](#) 4-Nitro-o-phenylenediamine serves as an effective derivatization reagent for α -dicarbonyl compounds, such as diacetyl, which is a key flavor component in beer and other fermented products.[\[1\]](#)[\[12\]](#) The reaction between the diamine and diacetyl forms a quinoxaline derivative, which has a strong chromophore, allowing for sensitive UV detection by HPLC.[\[12\]](#)[\[13\]](#)

Objective: To prepare a sample of diacetyl for quantitative analysis by HPLC using 4-nitro-o-phenylenediamine (NPDA) as a derivatization reagent.

Materials:

- Diacetyl standard solution (e.g., 0.1 mg/mL in distilled water)
- NPDA stock solution (e.g., 1.0 mg/mL in methanol)
- Hydrochloric acid (HCl, 0.1 M)
- Methanol
- 0.22 μ m syringe filter

Procedure:

- In a test vial, combine 0.10 mL of the diacetyl stock solution, 0.10 mL of 0.1 M HCl, 0.60 mL of methanol, and 0.20 mL of the NPDA stock solution.[\[13\]](#)
- Sonicate the total solution for 20 minutes.
- Filter the resulting solution through a 0.22 μ m filter membrane.
- The sample is now ready for injection into the HPLC system. The derivatized product can be separated on a C18 reverse-phase column and detected by UV at approximately 257-260 nm.[\[12\]](#)[\[13\]](#)

Parameter	Value	Reference
Linearity Range	0.0050 - 10.0 mg/L	[12]
Correlation Coefficient (r^2)	0.9992	[12]
Limit of Detection (LOD)	0.0008 mg/L (S/N = 3)	[12]
Recovery in Beer Samples	94.0 - 99.0%	[12]
RSD in Beer Samples	1.20 - 3.10%	[12]

Safety and Handling

4-Nitro-o-phenylenediamine and its hydrochloride salt must be handled with care in a laboratory setting. The parent compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[\[1\]](#) It is a combustible solid that decomposes on burning to produce toxic fumes, including nitrogen oxides.[\[1\]](#)[\[14\]](#)

Key Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust. For handling larger quantities, a particulate filter respirator is recommended.[\[14\]](#)
- Keep away from strong acids, strong oxidizing agents, and strong reducing agents.[\[14\]](#)
- In case of a spill, remove ignition sources, dampen the solid material with a solvent like acetone, and transfer to a suitable container for disposal.[\[6\]](#)

Always consult the latest Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Conclusion

4-Nitro-o-phenylenediamine monohydrochloride (CAS 53209-19-1) is a fundamentally important chemical intermediate, not to be confused with precursors for Cilostazol. Its value lies in its versatile reactivity, enabling the synthesis of a wide array of molecules. For researchers in drug development, it is a key starting material for building complex heterocyclic scaffolds like benzimidazoles. For materials scientists, it offers a pathway to novel electrochromic polymers. In analytical sciences, it provides a reliable method for the sensitive quantification of important small molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

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